molecular formula C12H12NNaO2 B083166 Sodium 4-(1H-indol-3-yl)butanoate CAS No. 10265-70-0

Sodium 4-(1H-indol-3-yl)butanoate

Cat. No.: B083166
CAS No.: 10265-70-0
M. Wt: 225.22 g/mol
InChI Key: VBDSTGDTZFQGNC-UHFFFAOYSA-M
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Description

Sodium 4-(1H-indol-3-yl)butanoate is a chemical compound derived from indole, a significant heterocyclic system found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(1H-indol-3-yl)butanoate typically involves the reaction of 4-(1H-indol-3-yl)butanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(1H-indol-3-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Biological Activity

Sodium 4-(1H-indol-3-yl)butanoate is a sodium salt derived from 4-(1H-indol-3-yl)butanoic acid, which has attracted significant attention in the fields of neuropharmacology and medicinal chemistry. This compound is characterized by its unique structure, featuring an indole moiety linked to a butanoate group, which contributes to its diverse biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₂NNaO₂. Its structure allows it to interact with various biological targets, particularly in the central nervous system (CNS). The indole ring is known for its ability to modulate neurotransmitter systems, which is crucial for potential therapeutic applications in treating mood disorders, neurodegenerative diseases, and inflammation-related conditions.

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. Key mechanisms include:

  • Serotonin Receptor Interaction : The compound may influence serotonin receptor activity, which is vital for mood regulation and has implications in treating depression and anxiety disorders.
  • Anti-inflammatory Effects : It has been shown to exert anti-inflammatory properties, potentially through the modulation of signaling pathways such as NF-κB, which is involved in inflammatory responses .
  • Neuroprotective Properties : Research indicates that this compound may provide neuroprotective effects, particularly in models of spinal cord injury, where it improved motor function recovery and reduced histopathological changes .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
NeuroprotectiveEnhances recovery post-spinal cord injury; reduces inflammation and promotes healing .
Anti-inflammatoryModulates cytokine expression and reduces inflammation via NF-κB pathway inhibition .
Serotonergic effectsInfluences serotonin receptor activity, potentially alleviating mood disorders.
AntioxidantExhibits potential antioxidant properties that may protect against oxidative stress .

Case Studies and Research Findings

  • Neuroprotective Effects in Spinal Cord Injury :
    A study demonstrated that sodium butyrate (SB), related to this compound, significantly improved motor function recovery in a mouse model of spinal cord injury. The treatment reduced inflammatory markers and promoted neuronal survival through modulation of the NF-κB signaling pathway .
  • Influence on Neurotransmitter Systems :
    Research indicates that indole derivatives can act on serotonin receptors, enhancing their activity. This mechanism suggests potential applications in treating psychiatric conditions such as depression and anxiety, where serotonin dysregulation is a common feature.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other indole derivatives. The following table compares it with related compounds based on their structural features and biological activities:

Compound Name Similarity Index Key Features
Sodium 2-(1H-indol-3-yl)acetate0.92Indole derivative with acetic acid moiety
Sodium 2-(2-amino phenyl)-2-oxoacetate0.62Contains an amino group; differing biological activity
Sodium 2-(5-Methyl-1H-indol-3-yl)acetic acid0.94Methyl substitution on the indole ring

These comparisons highlight how this compound's unique butanoate side chain may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

sodium;4-(1H-indol-3-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDSTGDTZFQGNC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635762
Record name Sodium 4-(1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10265-70-0
Record name Sodium 4-(1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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